3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S2/c1-24(20,21)17-6-5-16(14(17)19)13(18)15-8-11-2-3-12(22-11)10-4-7-23-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWXKXHKHSCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

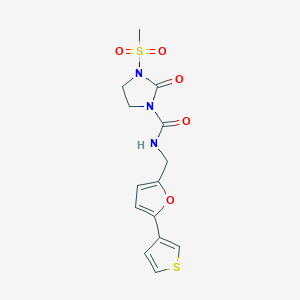

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a methylsulfonyl group, an imidazolidine core, and a furan-thiophene moiety, which contribute to its unique biological properties.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and certain kinases, leading to altered cellular signaling pathways.

- Antimicrobial Activity : The presence of thiophene and furan rings may enhance the compound's ability to penetrate bacterial membranes, thereby exhibiting antibacterial properties.

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.6 |

| HeLa (cervical cancer) | 7.2 |

| HepG2 (liver cancer) | 6.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines, warranting further investigation into its use as a potential chemotherapeutic agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results show activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Listeria monocytogenes | 0.025 |

These findings suggest that the compound possesses potent antibacterial activity, potentially exceeding that of traditional antibiotics like ampicillin .

Case Studies

- Study on Anticancer Activity : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with the compound resulted in significant apoptosis, evidenced by increased caspase activity and DNA fragmentation. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of various derivatives of this compound against clinical isolates of bacteria. The results indicated that certain modifications to the thiophene ring significantly improved antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Key Differences and Implications

A. Substituent Effects on Reactivity and Bioactivity

- Thiophene vs. Amine Substituents: The target compound’s thiophen-3-yl group introduces sulfur-mediated aromatic interactions, contrasting with the dimethylamino group in compound 4a or Ranitidine-related compounds . Sulfur’s electron-withdrawing nature may reduce basicity compared to amine-containing analogs. Thiophene’s larger atomic radius and polarizability could enhance π-π stacking in biological targets compared to smaller substituents like methyl groups.

- Methylsulfonyl Group: The 3-(methylsulfonyl) substitution on the imidazolidine ring increases polarity and oxidative stability compared to non-sulfonylated analogs. This group may improve solubility in aqueous environments relative to lipophilic moieties (e.g., chlorophenyl in ).

C. Spectroscopic Comparisons

- While NMR data for the target compound are unavailable, analogs such as 4a show distinct ¹H-NMR signals for acrylaldehyde protons (δ ~9.5–10 ppm) and dimethylamino groups (δ ~2.2–2.5 ppm) . The thiophene protons in the target compound would likely resonate at δ ~6.5–7.5 ppm, overlapping with furan signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.